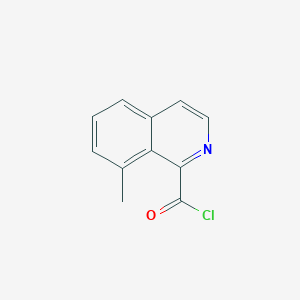

8-Methylisoquinoline-1-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

174873-76-8 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

8-methylisoquinoline-1-carbonyl chloride |

InChI |

InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-6-13-10(9(7)8)11(12)14/h2-6H,1H3 |

InChI Key |

GTICIHOCOPVYSG-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |

Synonyms |

1-Isoquinolinecarbonyl chloride, 8-methyl- (9CI) |

Origin of Product |

United States |

Overview of Isoquinoline Chemistry and Its Importance in Synthetic Organic Chemistry

Isoquinoline (B145761) is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalbook.comthieme-connect.de This nitrogen-containing heterocycle is found widely in nature, particularly in plants, and forms the core structure of a vast number of alkaloids, including papaverine (B1678415) and morphine. thieme-connect.denumberanalytics.com The isoquinoline nucleus is a significant scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a broad spectrum of biological activities such as antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. numberanalytics.comrsc.org

The importance of isoquinoline synthesis in organic chemistry is paramount for the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.com The unique chemical properties of the isoquinoline ring system, influenced by the electron-withdrawing nature of the imine nitrogen, allow for diverse functionalization and the creation of complex molecules. thieme-connect.deamerigoscientific.com Researchers continuously develop novel synthetic methodologies to access a wide array of isoquinoline motifs, expanding their application in various scientific fields. chemicalbook.comrsc.org Beyond pharmaceuticals, isoquinoline derivatives are utilized in materials science for creating organic light-emitting diodes (OLEDs), conductive materials, and sensors. amerigoscientific.comnumberanalytics.com

The Significance of the Acyl Chloride Functional Group in Organic Synthesis

The acyl chloride, or acid chloride, is a highly reactive functional group derived from a carboxylic acid by replacing the hydroxyl group with a chlorine atom. chemistrytalk.orgwikipedia.org Characterized by the -COCl group, acyl chlorides are among the most reactive carboxylic acid derivatives. wikipedia.orgfiveable.me This high reactivity stems from the strong electron-withdrawing effect of both the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. chemistrytalk.orgnumberanalytics.com

Due to their reactivity, acyl chlorides are exceptionally versatile and valuable intermediates in organic synthesis. fiveable.menumberanalytics.com They are frequently used to introduce acyl groups into molecules through nucleophilic acyl substitution reactions. chemistrytalk.orgnumberanalytics.com This process allows for the efficient synthesis of a wide range of other carbonyl compounds, including:

Esters: Formed by reaction with alcohols or phenols. chemistrytalk.orgsavemyexams.com

Amides: Formed by reaction with ammonia (B1221849) or amines. wikipedia.orgsavemyexams.com

Acid Anhydrides: Formed by reaction with a carboxylate salt. wikipedia.org

Aromatic Ketones: Formed via Friedel-Crafts acylation with aromatic compounds. chemistrytalk.org

The conversion of a carboxylic acid to an acyl chloride, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, activates the carboxyl group for subsequent transformations that might be difficult to achieve directly from the less reactive carboxylic acid. numberanalytics.comsavemyexams.com

Structural Context: 8 Methylisoquinoline 1 Carbonyl Chloride As a Key Heterocyclic Acyl Chloride

8-Methylisoquinoline-1-carbonyl chloride combines the structural features of both the isoquinoline (B145761) core and the acyl chloride functional group, making it a key heterocyclic acyl chloride. The molecule consists of an isoquinoline ring system with a methyl group (CH₃) substituted at the 8-position and a carbonyl chloride (-COCl) group at the 1-position.

The synthesis of this specific compound can be achieved from its corresponding carboxylic acid. 8-Methylisoquinoline-1-carboxylic acid reacts with thionyl chloride (SOCl₂) to produce this compound in high yield. thieme-connect.de This reaction is a standard method for preparing acyl chlorides from carboxylic acids.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 174873-76-8 |

| Molecular Formula | C₁₁H₈ClNO |

Data sourced from available chemical supplier information. bldpharm.com

The presence of the electron-withdrawing isoquinoline ring, particularly the nitrogen atom, influences the reactivity of the acyl chloride group, making the carbonyl carbon a potent electrophilic site for synthetic transformations.

Scope of Academic Research on the Compound: Methodologies, Reactivity, and Synthetic Applications

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for this compound involves nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group regenerates the carbonyl double bond and results in the formation of a new acyl derivative.

Formation of Substituted Carboxamides

The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted carboxamides. This transformation is a cornerstone in the synthesis of a wide array of compounds with potential biological activity. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride, which is typically scavenged by a base such as triethylamine (B128534) or by using an excess of the amine reactant.

For instance, coupling reactions between quinoline (B57606) carboxylic acids and amino esters have been utilized to synthesize new quinoline-carboxamides. medjchem.com These reactions are often carried out at room temperature in the presence of a base like triethylamine, yielding the desired products in good yields. medjchem.com The resulting carboxamides can exhibit a range of biological properties, and their structures can be readily confirmed using spectroscopic methods such as NMR and mass spectrometry. medjchem.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted 8-methylisoquinoline-1-carboxamide |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Amino ester | Quinoline-carboxamide |

Synthesis of Esters and Thioesters

In a similar fashion to amide formation, this compound reacts with alcohols and thiols to produce esters and thioesters, respectively. The reaction with an alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, leads to the formation of an ester. This reaction proceeds through a nucleophilic addition-elimination mechanism. youtube.com The alkoxide, a strong nucleophile, attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. youtube.com The subsequent elimination of the chloride ion results in the formation of the ester. youtube.com It is important to note that this is not an SN2 reaction, as the carbonyl carbon is sp2-hybridized. youtube.com

The synthesis of thioesters follows a parallel pathway, with a thiol or thiolate anion acting as the nucleophile.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol | 8-Methylisoquinoline-1-carboxylate ester |

| This compound | Thiol | 8-Methylisoquinoline-1-carbothioate |

Reactions with Other Nucleophilic Species (e.g., Hydrazines, Thiols)

The electrophilic nature of this compound allows it to react with a variety of other nucleophiles. For example, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can lead to the formation of hydrazides. These hydrazides can serve as precursors for further synthetic transformations. The reaction mechanism is analogous to that of other nucleophilic additions to carbonyls, where the hydrazine attacks the carbonyl carbon to form a hydrazone. libretexts.org

Reactions with thiols under basic conditions can also occur. For example, studies on related chloroquinolines have shown that they can react with various thiols, such as ethanethiol (B150549) and thiophenol, in the presence of a base like sodium ethoxide to yield the corresponding thioethers. mdpi.com

Functional Group Transformations on the Carbonyl Chloride Moiety

Beyond direct substitution, the carbonyl chloride group can undergo other important chemical transformations.

Reduction to Aldehyde and Alcohol Derivatives

The carbonyl chloride can be reduced to the corresponding aldehyde or primary alcohol. The reduction to an aldehyde can be achieved using specific reducing agents that are mild enough to avoid over-reduction to the alcohol. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carbonyl chloride all the way to the primary alcohol. youtube.comlibretexts.org This reaction proceeds through the initial formation of an aldehyde, which is then further reduced to the alcohol. libretexts.org

Electrophilic and Radical Reactions on the Isoquinoline Ring System

While the primary reactivity of this compound is centered on the carbonyl chloride group, the isoquinoline ring system itself can participate in electrophilic and radical reactions. The electronic nature of the substituents on the ring will influence the position and feasibility of these reactions. The methyl group at the 8-position is an activating group, while the carbonyl chloride at the 1-position is a deactivating group.

Studies on the genotoxicity of related methylquinolines have shown that they can be mutagenic, suggesting that the ring system can interact with biological macromolecules. nih.gov For example, 8-methylquinoline (B175542) has been found to be mutagenic in S. typhimurium strains and can cause DNA damage. nih.gov This indicates a susceptibility of the ring to certain biochemical reactions, which may have implications for its synthetic utility and handling.

Directed Functionalization Strategies at the Isoquinoline Core

The functionalization of the isoquinoline core is a pivotal area of research in synthetic and medicinal chemistry, owing to the prevalence of this scaffold in a vast number of biologically active compounds. nih.govrsc.orgnih.gov Strategies that allow for the precise and regioselective introduction of substituents onto the isoquinoline ring system are of paramount importance for developing new molecular entities with tailored properties. nih.govrsc.org For a molecule such as this compound, functionalization can be directed by the inherent electronic properties of the isoquinoline nucleus and through advanced catalytic methods that leverage the existing substituents.

The nitrogen atom at position 2 significantly influences the ring's reactivity. It deactivates the heterocyclic part of the molecule towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at the C-1 and C-3 positions. Furthermore, the presence of the 8-methyl group and the C-1 carbonyl chloride substituent introduces additional layers of complexity and opportunity for directing chemical transformations.

Modern synthetic methods, particularly transition-metal-catalyzed C–H activation, have emerged as powerful tools for the regioselective functionalization of heterocyclic compounds. nih.gov In the context of the 8-methylisoquinoline (B3029354) framework, the nitrogen atom can act as an endogenous directing group, guiding a metal catalyst to activate specific C–H bonds, either on the aromatic core (sp² C–H) or the methyl group (sp³ C–H).

Research on the closely related 8-methylquinoline scaffold provides significant insight into potential directed functionalization strategies. The chelating ability of the quinoline nitrogen atom facilitates the formation of cyclometallated complexes with various transition metals, enabling selective C–H activation. nih.gov This principle is directly applicable to the 8-methylisoquinoline system.

Transition-Metal-Catalyzed C(sp³)–H Activation of the 8-Methyl Group

The methyl group at the C-8 position, adjacent to the ring nitrogen, is a prime site for directed functionalization via C(sp³)–H activation. The nitrogen atom acts as a directing group, enabling a range of transition metals to selectively functionalize the methyl group.

Cobalt-Catalyzed Alkenylation : A well-defined, air-stable Cp*Co(III) catalyst has been shown to be effective for the highly regioselective and stereoselective C(sp³)–H bond alkenylation of 8-methylquinoline with various alkynes. acs.org This method is atom-economical and proceeds under mild conditions, tolerating a variety of functional groups. The mechanism is believed to involve an external-base-assisted concerted metalation-deprotonation pathway to form the initial cyclometalated complex. acs.org

Ruthenium-Catalyzed Amidation : The [(p-cymene)RuCl₂]₂ complex has been successfully used to catalyze the intermolecular amidation of the C(sp³)–H bond in 8-methylquinolines using azides as the nitrogen source. researchgate.net This reaction provides a direct route to quinolin-8-ylmethanamines in good yields under relatively mild conditions. researchgate.net

A summary of these representative C(sp³)–H functionalization reactions on the 8-methylquinoline analogue is presented below.

| Catalyst System | Reactant | Reaction Type | Functionalized Product | Ref. |

| Cp*Co(III) / CsOAc | Alkynes | Alkenylation | (E)-8-(alkenyl)quinolines | acs.org |

| [(p-cymene)RuCl₂]₂ / AgSbF₆ | Sulfonyl Azides | Amidation | N-(quinolin-8-ylmethyl)sulfonamides | researchgate.net |

C(sp²)–H Activation of the Isoquinoline Aromatic Core

Beyond the methyl group, directed C–H activation can also be achieved at various positions on the aromatic carbocyclic and heterocyclic rings of the isoquinoline nucleus. The position of functionalization is often dictated by the choice of metal catalyst and the electronic and steric environment of the substrate.

Studies involving rhodium complexes have demonstrated that the functionalization of the quinoline core can be selectively directed. For instance, the reaction of a rhodium(I)-hydride complex with 8-methylquinoline resulted in a competitive C–H activation at both the C-2 and C-4 positions of the heterocyclic ring, affording a mixture of the corresponding rhodium(I)-(quinolinyl) complexes. researchgate.netacs.org This indicates that multiple sites on the core are accessible for functionalization. The reaction of 8-methylisoquinoline-1-carboxylic acid with thionyl chloride yields the corresponding acid chloride, which can then participate in reactions like the Friedel–Crafts acylation, demonstrating a classical approach to functionalization driven by the reactivity of a substituent. thieme-connect.de

Another advanced strategy involves the functionalization of isoquinoline N-oxides. The N-oxide activates the heterocycle, and in the presence of specific catalysts, can direct regioselective C-H functionalization. thieme-connect.comthieme-connect.de This method utilizes N-alkenoxyheteroarenium salts, which, upon treatment with a nucleophile, undergo an intramolecular rearrangement to deliver the C-H functionalized product under mild conditions. thieme-connect.comthieme-connect.de

The table below details research findings on the directed C(sp²)–H activation of the quinoline/isoquinoline core.

| Substrate | Catalyst/Reagent | Functionalization Position | Reaction Type | Ref. |

| 8-Methylquinoline | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | C-2 and C-4 | C-H Bond Activation / Complex Formation | acs.org |

| Isoquinoline N-oxide | Au(I) / Ag₂CO₃ | C-8 (generally) | C-H Functionalization via N-Alkenoxy Salt | thieme-connect.comthieme-connect.de |

| Isoquinolone | Rh(III) | C-4 | Annulation with Alkynes | mdpi.com |

These directed functionalization strategies highlight the versatility of the isoquinoline scaffold. By selecting appropriate catalytic systems, chemists can achieve a high degree of control over the regioselectivity of C–H bond activation, enabling the synthesis of complex and diversely substituted isoquinoline derivatives from simple precursors.

Versatile Intermediate in Complex Organic Molecule Construction

This compound is a key intermediate in the synthesis of complex organic molecules. Its acyl chloride functional group is highly electrophilic, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles such as amines and alcohols. This reactivity allows for its incorporation as a structural motif in the assembly of more elaborate molecules. The presence of the methyl group at the 8-position can also influence the steric and electronic properties of the resulting products.

The isoquinoline framework itself is a privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds. nih.gov Consequently, the ability to functionalize this core at the 1-position via the carbonyl chloride makes this compound a desirable starting material for creating diverse molecular architectures.

Precursor in Heterocyclic Scaffold Synthesis

The construction of new heterocyclic systems is a cornerstone of modern organic synthesis, and this compound plays a significant role in this area.

This compound serves as a foundational element for building more complex isoquinoline-based structures and fused heterocyclic systems. By reacting this compound with appropriate bifunctional or polyfunctional molecules, chemists can initiate cyclization cascades that lead to novel polycyclic frameworks. For instance, reaction with a molecule containing both a nucleophilic group (to react with the acyl chloride) and another reactive site can lead to subsequent intramolecular reactions, forming fused rings onto the isoquinoline core. The synthesis of various substituted isoquinolines is a topic of intense research due to their prevalence in natural products and pharmaceuticals. nih.govorganic-chemistry.org

While primarily an isoquinoline derivative, this reagent can be utilized in synthetic pathways that ultimately yield substituted quinolone and quinoline structures. mdpi.com For example, the isoquinoline ring system can undergo rearrangement or fragmentation-recombination reactions under specific conditions to form the isomeric quinoline or quinolone scaffold. More commonly, the 8-methylisoquinoline-1-carbonyl moiety can be attached to a precursor molecule which is then subjected to cyclization conditions that favor the formation of a quinoline or quinolone ring. The synthesis of quinolines is a well-established field with numerous named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which are constantly being modified for greater efficiency. iipseries.orgwikipedia.orgnih.gov

Utility in Pharmaceutical and Bioactive Scaffold Construction Research

The isoquinoline and quinoline ring systems are of immense interest in medicinal chemistry due to their presence in a vast number of biologically active compounds and pharmaceuticals. nih.govwikipedia.org The 5,8-quinolinedione (B78156) scaffold, for example, is found in natural antibiotics with a broad spectrum of activities. mdpi.com Derivatives of 8-hydroxyquinoline (B1678124) are known to possess antibacterial, antifungal, anticancer, and antiviral properties. scispace.comnih.gov

The application of this compound in this field lies in its ability to serve as a building block for creating libraries of novel compounds to be screened for biological activity. By reacting it with various amines, alcohols, and other nucleophiles, researchers can generate a diverse set of amides, esters, and ketones containing the 8-methylisoquinoline core. These new molecules can then be evaluated as potential therapeutic agents, such as kinase inhibitors or antimicrobial compounds. The development of bioactive scaffolds is a critical area of research aimed at creating new treatments for a variety of diseases. nih.gov

Table 1: Examples of Bioactive Scaffolds Derived from Quinoline/Isoquinoline Cores

| Scaffold Type | Associated Biological Activity | Reference |

| Quinine, Chloroquine | Antimalarial | nih.gov |

| 5,8-Quinolinedione | Anticancer, Antimicrobial, Antiviral | mdpi.com |

| 8-Hydroxyquinoline Derivatives | Antibacterial, Antifungal, Neuroprotective | scispace.comnih.gov |

| 4-Hydroxy-2-alkylquinolines | Involved in Antibiotic Resistance | wikipedia.org |

Contributions to Materials Science Applications (e.g., Organic Light-Emitting Diodes, Electronic Materials)

The quinoline and isoquinoline scaffolds are not only important in biology but also in materials science. Derivatives of these heterocycles have been investigated for their potential use in electronic devices. Specifically, certain quinoline derivatives, such as tris(8-hydroxyquinoline)aluminum (Alq3), are widely used as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net

By incorporating the this compound into larger, conjugated molecular systems, researchers can synthesize novel materials with tailored electronic and photophysical properties. The resulting compounds can be evaluated for their suitability as emitters, charge transporters, or host materials in OLEDs and other organic electronic devices. The goal is to develop new materials that can improve the efficiency, stability, and color purity of these technologies. researchgate.net

Applications in Agrochemical and Dye Synthesis Research

The utility of quinoline derivatives extends to the agrochemical and dye industries. For example, the oxidation of quinoline produces quinolinic acid, a precursor to an herbicide. wikipedia.org Furthermore, certain quinoline derivatives are used in the manufacturing of dyes, including cyanine (B1664457) dyes. wikipedia.orgnih.gov

This compound can be employed as a starting material in the synthesis of new agrochemicals. By creating novel derivatives, researchers can screen for herbicidal, insecticidal, or fungicidal activity. scispace.com In the realm of dye synthesis, the chromophoric properties of the isoquinoline system can be modified and enhanced by attaching different substituents via the carbonyl chloride linker, potentially leading to the discovery of new colorants with desirable properties for various applications.

Research Frontiers and Potential Directions for 8 Methylisoquinoline 1 Carbonyl Chloride

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of acyl chlorides, including 8-Methylisoquinoline-1-carbonyl chloride, often involves reagents like thionyl chloride or oxalyl chloride, which can present handling and safety challenges in traditional batch processing. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a promising alternative. The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters such as temperature and mixing, which is critical for managing exothermic reactions and improving safety.

The integration of this compound's synthesis into a flow chemistry setup could lead to:

Enhanced Safety: Minimizing the volume of hazardous reagents handled at any given time.

Improved Yield and Purity: Precise control over reaction time and temperature can reduce the formation of byproducts.

Telescoped Synthesis: The output from the flow reactor producing the acyl chloride could be directly fed into a subsequent reactor for an immediate downstream reaction, such as amidation or esterification, without the need for isolation and purification of the intermediate.

Automated synthesis platforms, coupled with flow chemistry, could enable the rapid generation of a library of 8-methylisoquinoline-1-carboxamides or esters. By programming the sequential addition of various nucleophiles (e.g., a diverse set of amines or alcohols) to the continuously produced acyl chloride, researchers can efficiently explore the chemical space around this scaffold for applications in drug discovery and materials science.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Batch Processing Challenge | Flow Chemistry Advantage |

| Safety | Handling bulk quantities of corrosive and reactive reagents like thionyl chloride. | Small reaction volumes under steady-state conditions enhance safety. |

| Heat Transfer | Poor heat dissipation in large flasks can lead to hotspots and side reactions. | Superior heat transfer allows for precise temperature control. |

| Reaction Time | Often requires prolonged reaction times to ensure complete conversion. | Residence time is precisely controlled, optimizing conversion and minimizing degradation. |

| Scalability | Scaling up can be non-linear and require significant process redevelopment. | Scaling is achieved by running the system for longer periods ("scaling out"). |

Computational Chemistry and Mechanistic Studies of Reactivity

While the general reactivity of acyl chlorides is well-understood, the specific behavior of this compound is modulated by the electronic properties of the isoquinoline (B145761) ring. The electron-withdrawing nature of the imine nitrogen at position 2 enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. thieme-connect.de

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper mechanistic insights. Such studies on this specific molecule could elucidate:

Electron Density and Electrophilicity: DFT calculations can generate electron density maps to precisely quantify the electrophilicity of the carbonyl carbon and predict its reactivity towards various nucleophiles.

Transition State Analysis: By modeling the transition states of potential reaction pathways (e.g., SNAcyl mechanisms), researchers can calculate activation energies and predict reaction kinetics. This can help in optimizing reaction conditions to favor desired outcomes.

Substituent Effects: Computational models can predict how modifications to the isoquinoline ring or the nucleophile would alter the reaction's energetic profile, guiding synthetic efforts in a more targeted manner.

Friedel-Crafts Reactivity: The reaction of this compound in Friedel-Crafts acylations is a known application. thieme-connect.de Computational studies could model the interaction with Lewis acids (e.g., AlCl₃) and the aromatic substrate to understand the regioselectivity and efficiency of these C-C bond-forming reactions.

Kinetic studies and isotopic labeling experiments could be used to validate the predictions from computational models, providing a comprehensive understanding of the compound's reactivity.

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of this compound involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). thieme-connect.de This method, while effective, has poor atom economy and utilizes a hazardous reagent. Future research should focus on developing greener and more sustainable alternatives.

Potential avenues for sustainable synthesis include:

Catalytic Acyl Chloride Formation: Investigating catalytic methods that can convert the carboxylic acid to the acyl chloride using a substoichiometric amount of an activator and a benign chlorine source.

Alternative Chlorinating Agents: Exploring the use of solid-supported or polymer-bound chlorinating agents that are easier to handle and separate from the reaction mixture, minimizing waste.

Greener Solvents: Replacing conventional volatile organic solvents with more sustainable options. Deep Eutectic Solvents (DESs), which are often derived from renewable sources like choline (B1196258) chloride and glycerol, are emerging as viable green reaction media. nih.gov Their low volatility and potential for recyclability make them attractive alternatives.

One-Pot Procedures: Designing synthetic sequences where 8-methylisoquinoline-1-carboxylic acid is generated and converted to the acyl chloride in the same vessel, avoiding intermediate isolation steps and reducing solvent usage and waste generation. This aligns with the principles of process intensification common in green chemistry.

Table 2: Comparison of Synthetic Routes to this compound

| Parameter | Traditional Route | Potential Sustainable Route |

| Reagent | Thionyl Chloride (SOCl₂) thieme-connect.de | Catalytic activator with a benign chlorine source |

| Solvent | Anhydrous chlorinated or aromatic solvents | Deep Eutectic Solvents (DESs) or other green solvents nih.gov |

| Atom Economy | Low (byproducts include SO₂ and HCl) | Potentially higher, depending on the catalytic cycle |

| Waste | Corrosive acidic gas and solvent waste | Reduced and potentially recyclable solvent/catalyst |

| Safety | Involves highly toxic and corrosive reagent | Aims to use less hazardous materials |

Exploration of Novel Reactivity Patterns and Selectivities

Beyond its established use in forming amides, esters, and ketones via nucleophilic acyl substitution and Friedel-Crafts reactions, this compound holds potential for novel chemical transformations. thieme-connect.de

Future research could explore:

Transition-Metal Catalyzed Cross-Coupling: The acyl chloride functionality can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck-type reactions) to form ketones. Exploring the use of palladium, nickel, or copper catalysts could provide new methods for C-C, C-N, and C-S bond formation directly from the acyl chloride.

Radical Chemistry: Photoredox or radical-initiating conditions could be used to generate an acyl radical from the carbonyl chloride. This reactive intermediate could then participate in novel addition or cyclization reactions, expanding the synthetic utility of the starting material.

Directed Reactions: The isoquinoline nitrogen atom could act as a coordinating site or a directing group in transition-metal-catalyzed reactions, enabling selective functionalization at other positions on the heterocyclic ring.

Synthesis of Complex Heterocycles: Using the acyl chloride as a linchpin in multicomponent or cascade reactions could provide rapid access to complex polycyclic structures containing the 8-methylisoquinoline (B3029354) motif. For example, reacting it with bifunctional nucleophiles could trigger a sequence of reactions to build new fused ring systems. The reactivity of related chloro-substituted quinolines with nucleophiles like hydrazines and azides suggests that a wide range of functional groups can be introduced, leading to precursors for further elaboration. mdpi.comresearchgate.net

By pushing the boundaries of its known reactivity, chemists can unlock the full potential of this compound as a versatile tool in modern organic synthesis.

Conclusion and Future Perspectives

Summary of the Current Research Landscape for 8-Methylisoquinoline-1-carbonyl chloride

The current body of research on this compound primarily centers on its synthesis and initial reactivity studies. The compound is typically prepared from its corresponding carboxylic acid, 8-methylisoquinoline-1-carboxylic acid, through treatment with a chlorinating agent such as thionyl chloride. This conversion is a standard and efficient method for the formation of acyl chlorides.

A notable application that has been documented is its use in Friedel-Crafts acylation reactions. In this context, this compound acts as an acylating agent, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form new carbon-carbon bonds. This reaction highlights the utility of the compound in constructing more complex molecules with the 8-methylisoquinoline (B3029354) moiety as a core structural element.

The reactivity of the carbonyl chloride group is a key feature, making it a versatile intermediate for nucleophilic acyl substitution reactions. This allows for the introduction of a variety of functional groups, leading to the synthesis of esters, amides, and other derivatives. While the primary focus has been on fundamental reactions, these studies lay the groundwork for its application in more complex synthetic endeavors.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 174873-76-8 | C11H8ClNO |

| 8-methylisoquinoline-1-carboxylic acid | Not Available | C11H9NO2 |

| Thionyl chloride | 7719-09-7 | Cl2OS |

Future Directions in Synthetic and Mechanistic Investigations

The full potential of this compound in synthetic chemistry is yet to be realized, presenting several exciting avenues for future research.

Synthetic Investigations:

Expansion of Substrate Scope: Future work should explore the reaction of this compound with a wider range of nucleophiles. This includes complex amines, alcohols, and organometallic reagents to generate a diverse library of derivatives.

Development of Catalytic Reactions: Investigating novel catalytic methods for reactions involving this acyl chloride could lead to more efficient and environmentally friendly synthetic protocols. This could include the use of transition metal catalysts for cross-coupling reactions.

Application in Total Synthesis: The unique structural and electronic properties of the 8-methylisoquinoline core make it an attractive fragment for the total synthesis of natural products and biologically active molecules. Future research could focus on incorporating this building block into the synthesis of complex target molecules.

Mechanistic Investigations:

Detailed Kinetic Studies: In-depth kinetic analysis of its reactions, such as the Friedel-Crafts acylation, would provide a deeper understanding of the reaction mechanism and the factors that influence its reactivity.

Computational Modeling: Theoretical studies, using methods like Density Functional Theory (DFT), can be employed to model the transition states and intermediates of reactions involving this compound. This can offer valuable insights into its reactivity and guide the design of new reactions.

Comparative Reactivity Studies: A systematic comparison of the reactivity of this compound with other substituted isoquinoline- and quinoline-based acyl chlorides would help to delineate the electronic and steric effects of the methyl group at the 8-position.

Broader Impact on Advanced Chemical Synthesis and Derivatization

The development and application of specialized reagents like this compound have a significant impact on the broader field of chemical synthesis.

The isoquinoline (B145761) motif is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The ability to readily introduce this core structure into new molecules via this compound opens up new possibilities for drug discovery and medicinal chemistry. The derivatization of this compound can lead to the creation of novel compound libraries for high-throughput screening.

Furthermore, the study of the reactivity and reaction mechanisms of this and related compounds contributes to the fundamental understanding of organic chemistry. The insights gained from such studies can be applied to the design of new synthetic methodologies and the development of more sophisticated and selective chemical transformations. As the demand for complex and precisely functionalized molecules continues to grow in areas such as materials science and agrochemicals, the availability of versatile building blocks like this compound will be increasingly crucial.

Q & A

Basic: What are standard synthetic routes for 8-methylisoquinoline-1-carbonyl chloride, and what intermediates are critical?

Methodological Answer:

Synthesis typically involves multi-step pathways starting from substituted isoquinoline precursors. For example, chlorination of 8-methylisoquinoline-1-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ under anhydrous conditions is common. Key intermediates include the carboxylic acid derivative and the activated acyl chloride intermediate. Reaction progress should be monitored via TLC or in-situ IR spectroscopy to confirm carbonyl chloride formation .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Methodological Answer:

Use design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of chlorinating agents. In-situ monitoring via FT-IR or Raman spectroscopy helps track intermediate formation and by-products (e.g., dimerization). Purification via column chromatography or recrystallization should follow strict solvent selection criteria to isolate the target compound .

Basic: Which spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the carbonyl carbon (~170 ppm) and aromatic protons (δ 7.5–8.5 ppm).

- IR : Strong absorbance at ~1750–1800 cm⁻¹ (C=O stretch).

- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) matching the molecular weight (e.g., m/z 209 for C₁₁H₈ClNO).

Cross-validation with authentic standards or computational predictions (e.g., DFT-calculated NMR shifts) is essential .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Methodological Answer:

Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, particularly for distinguishing between regioisomers or confirming chloride positioning. Advanced NMR techniques (e.g., 2D NOESY or HMBC) can complement crystallography by probing through-space coupling in solution. Ensure rigorous purity (>95%) and crystal quality (slow evaporation in aprotic solvents) for reliable results .

Basic: What protocols assess purity, and which impurities are common?

Methodological Answer:

- HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual precursors or hydrolysis products (e.g., carboxylic acid).

- TLC : Monitor Rf values in ethyl acetate/hexane systems.

Common impurities include unreacted starting material, dimerized by-products, or hydrolyzed derivatives. Calibrate methods using spiked samples .

Advanced: How can LC-MS identify trace impurities in this compound?

Methodological Answer:

Hyphenated LC-MS (e.g., Q-TOF) enables high-resolution mass detection of trace impurities (<0.1%). Use gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Fragmentation patterns (MS/MS) help assign structures to unknown peaks. Compare with spectral libraries or synthetic standards .

Basic: How to evaluate chemical stability under varying storage conditions?

Methodological Answer:

Conduct stress testing:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Hydrolytic Stability : Expose to aqueous buffers (pH 1–13) and analyze by NMR for hydrolysis.

Use airtight, amber vials with desiccants for long-term storage .

Advanced: What mechanistic insights emerge from hydrolysis kinetics studies?

Methodological Answer:

Kinetic profiling in solvents like DMSO/water mixtures reveals pseudo-first-order rate constants. Arrhenius plots (ln k vs. 1/T) determine activation energy (Ea). Computational modeling (e.g., DFT) can predict transition states and solvent effects. Correlate experimental and theoretical data to propose hydrolysis pathways .

Basic: How to design experiments for nucleophilic reactivity studies?

Methodological Answer:

React with nucleophiles (e.g., amines, alcohols) in anhydrous conditions (dry DCM, under N₂). Monitor reaction progress via quenching aliquots and analyzing by TLC/NMR. Use stoichiometric excess of nucleophile to drive reactions. Compare reactivity trends with Hammett σ values or pKa data .

Advanced: Can DFT predict regioselectivity in reactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify electrophilic centers (e.g., carbonyl carbon vs. aromatic positions). Validate predictions with experimental outcomes (e.g., product ratios from LC-MS) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Use fume hoods, nitrile gloves, and splash goggles.

- Neutralize spills with sodium bicarbonate.

- Store under inert gas (Ar) to prevent moisture-induced hydrolysis.

Refer to Chlorine Institute guidelines for acyl chloride handling .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:

Reconcile discrepancies by:

- Reassessing sample purity (e.g., via elemental analysis).

- Re-running DFT calculations with solvent correction (e.g., PCM model).

- Validating NMR assignments using DEPT-135 or HSQC experiments.

Document all parameters (e.g., spectrometer frequency, computational basis sets) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.